molecular formula C19H14BrN5O2 B3300020 2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide CAS No. 899966-63-3

2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

Cat. No.: B3300020
CAS No.: 899966-63-3
M. Wt: 424.3 g/mol
InChI Key: VAKILZHSQADPIQ-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a pyrazolo-pyrimidinone derivative featuring a 2-bromobenzamide substituent at position 5 and a 4-methylphenyl group at position 1 of the heterocyclic core. Pyrazolo[3,4-d]pyrimidinones are structurally analogous to purines, making them biologically relevant scaffolds for kinase inhibition, antiviral, or anticancer applications .

Properties

IUPAC Name

2-bromo-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O2/c1-12-6-8-13(9-7-12)25-17-15(10-22-25)19(27)24(11-21-17)23-18(26)14-4-2-3-5-16(14)20/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKILZHSQADPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the formation of the pyrazolopyrimidine core and subsequent attachment of the benzamide group. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the formation of the pyrazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-bromobenzamide group distinguishes it from sulfonamide (e.g., compound 17 ) or acetylurea (e.g., Enamine catalog compound ) derivatives.
  • Fluorinated substituents in the chromen-2-yl analog (Example 53 ) may enhance metabolic stability compared to the target’s bromo group.

Physicochemical Properties

Melting Points and Spectral Data

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
Target Compound Not provided Not reported Not reported -
Compound 17 129–130 1670 1.16 (s, 6H, CH3), 7.56 (s, 1H, pyrrole)
Example 53 175–178 Not reported Not reported
4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl benzamide analog Not reported Not reported Not reported

Analysis :

  • The absence of a sulfonamide group in the target compound (vs.
  • Higher melting points in fluorinated analogs (e.g., 175–178°C ) suggest stronger intermolecular interactions compared to non-fluorinated derivatives.

Functional Group Impact on Properties

Bromo vs. Fluoro Substituents

  • Fluoro : Increases metabolic stability and electronegativity, as seen in Example 53’s fluorophenyl group .

Benzamide vs. Sulfonamide

  • Benzamide : Offers moderate hydrogen-bonding capacity.
  • Sulfonamide : Higher acidity (pKa ~10) enhances solubility and protein interactions, as in compound 17 .

Biological Activity

2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered attention for their diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core. The presence of bromine and benzamide moieties contributes to its unique chemical reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H15BrN4O
Molecular Weight368.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various cellular pathways. Preliminary studies suggest that it may inhibit key enzymes associated with cancer progression and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways that promote tumor growth.
  • Receptor Modulation : It could modulate receptor activities that are critical in inflammatory responses.

Antitumor Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

StudyCell LineIC50 (µM)Effect
Xia et al. (2022)A549 (Lung Cancer)49.85Induces apoptosis
Fan et al. (2022)NCI-H460 (Lung Cancer)26Induces autophagy

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and other mediators.

Case Studies

  • Antitumor Efficacy : In a study conducted on various cancer cell lines, derivatives similar to the target compound showed significant inhibition of cell proliferation and induction of apoptosis.
  • Inflammation Models : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives demonstrated reduced inflammation markers and improved clinical outcomes in conditions such as arthritis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

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